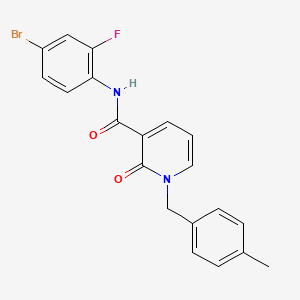

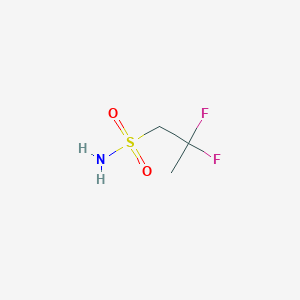

![molecular formula C9H10ClNO2 B2552183 2-[4-(Chloromethyl)phenoxy]acetamide CAS No. 1012-20-0](/img/structure/B2552183.png)

2-[4-(Chloromethyl)phenoxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-[4-(Chloromethyl)phenoxy]acetamide is a chemical entity that can be synthesized through various chemical reactions involving chloromethyl and phenoxy groups attached to an acetamide moiety. While the specific compound is not directly mentioned in the provided papers, similar compounds with phenoxy and acetamide groups have been synthesized and studied for their potential applications in medicine and materials science.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted phenols with chloroacetyl derivatives or similar acylating agents. For example, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst . Similarly, other substituted acetamides have been synthesized from various nitrophenols and chlorophenols . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . For instance, the structure of (4-chloro-2-methylphenoxy) acetamide was determined and showed that the molecules dimerize about a center of symmetry . These studies help in understanding the molecular geometry and potential interaction sites for further chemical reactions or biological activity.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the substituents on the phenyl ring and the acetamide nitrogen. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give various heterocyclic compounds . The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly affect the reactivity of the acetamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, revealing solvatochromic effects with varying solvent polarity . These properties are essential for designing compounds with desired characteristics for specific applications.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the potential of derivatives of 2-[4-(Chloromethyl)phenoxy]acetamide in anticancer, anti-inflammatory, and analgesic applications. A study by Rani, Pal, Hegde, and Hashim (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, revealing that these compounds, especially those with halogens on the aromatic ring, exhibited significant anticancer and anti-inflammatory activities. Compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide demonstrated notable anticancer, anti-inflammatory, and analgesic activities, suggesting its potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Chemical Synthesis and Characterization

Several studies have focused on the synthesis and characterization of various derivatives of this compound. For instance, Yonghong Gao (2009) synthesized N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, investigating the effects of reaction temperature, time, and mole ratio on the yield of the compound (Gao Yonghong, 2009). Similarly, Jin Dong-yuan (2009) reported on the synthesis of N,N-Dimethyl-2-(4-phenoxy phenoxy) acetamide, optimizing reaction conditions to achieve a high yield (Jin Dong-yuan, 2009).

Insecticidal and Antimicrobial Applications

Research has also explored the use of this compound derivatives in insecticidal and antimicrobial applications. For example, Rashid et al. (2021) synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives with demonstrated efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021). In the field of antimicrobial research, Fuloria et al. (2009) synthesized and evaluated novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetamide for antibacterial and antifungal activities (Fuloria et al., 2009).

Future Directions

The future directions for “2-[4-(Chloromethyl)phenoxy]acetamide” could involve the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to create pharmacologically interesting compounds of widely different composition .

properties

IUPAC Name |

2-[4-(chloromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQHXFUGZIVQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

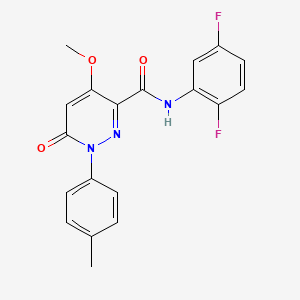

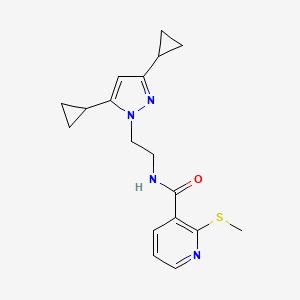

![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)

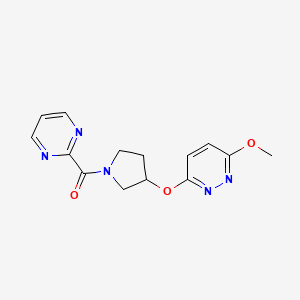

![7-butyl-1-ethyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2552103.png)

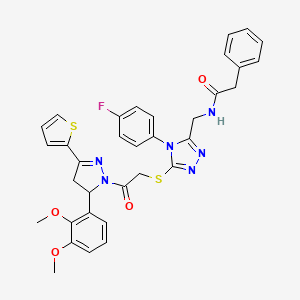

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

![N-{1-[3-(benzyloxy)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2552118.png)